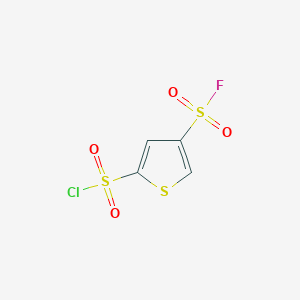
5-Chlorosulfonylthiophene-3-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chlorosulfonylthiophene-3-sulfonyl fluoride is a chemical compound that is widely used in scientific research. It is a versatile compound that has a range of applications in different fields of study.
Wirkmechanismus
The mechanism of action of 5-Chlorosulfonylthiophene-3-sulfonyl fluoride is not well understood. However, it is believed to act as a nucleophile in reactions with other compounds. It can react with a variety of functional groups, including alcohols, amines, and thiols.
Biochemical and Physiological Effects:
5-Chlorosulfonylthiophene-3-sulfonyl fluoride has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause irritation to the skin and eyes. It is also a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Chlorosulfonylthiophene-3-sulfonyl fluoride in lab experiments is its versatility. It can be used in the synthesis of a wide range of compounds, which makes it useful for researchers in different fields of study. However, its toxicity and potential for irritation make it difficult to work with, and researchers must take appropriate precautions when handling it.
Zukünftige Richtungen
There are several future directions for research involving 5-Chlorosulfonylthiophene-3-sulfonyl fluoride. One area of interest is the development of new synthetic methods using this compound. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to understand its mechanism of action and its effects on biochemical and physiological processes in the body.
Conclusion:
In conclusion, 5-Chlorosulfonylthiophene-3-sulfonyl fluoride is a versatile compound that has a range of applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of study.
Synthesemethoden
The synthesis of 5-Chlorosulfonylthiophene-3-sulfonyl fluoride involves the reaction of 5-chlorothiophene-3-sulfonyl chloride with hydrogen fluoride gas. This reaction is carried out in the presence of a catalyst such as antimony pentachloride. The resulting product is a white crystalline solid with a melting point of 123-125°C.
Wissenschaftliche Forschungsanwendungen
5-Chlorosulfonylthiophene-3-sulfonyl fluoride is widely used in scientific research as a reagent for the synthesis of various compounds. It is used in the synthesis of thieno[3,2-b]pyridine derivatives, which have antitumor and antiviral properties. It is also used in the synthesis of 2-(thiophen-2-yl)acetic acid derivatives, which have anti-inflammatory and analgesic properties.
Eigenschaften
IUPAC Name |
5-chlorosulfonylthiophene-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFO4S3/c5-12(7,8)4-1-3(2-11-4)13(6,9)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVGDZKDPZMWND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2891219.png)
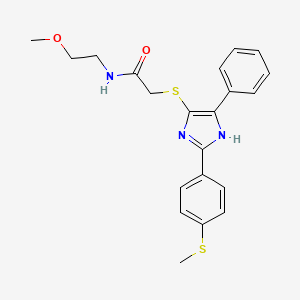
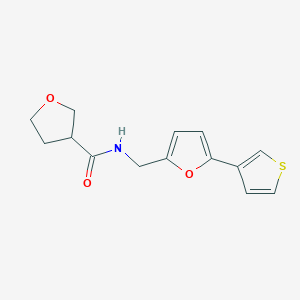

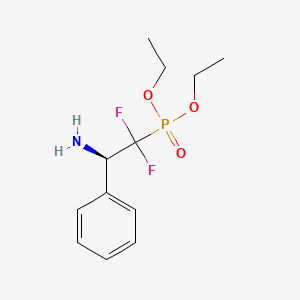

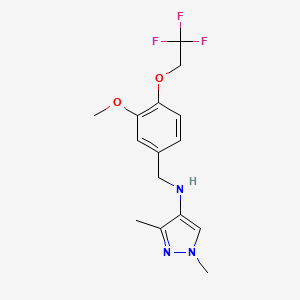
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2891232.png)
![1-(4-Ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2891233.png)
![4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid](/img/structure/B2891234.png)


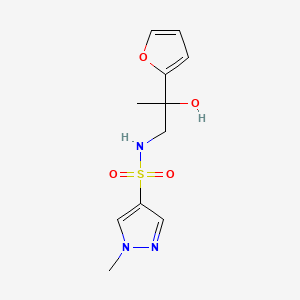
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2891239.png)